molecular formula C16H17BrN2O3 B13014123 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide

4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide

Cat. No.: B13014123
M. Wt: 365.22 g/mol
InChI Key: DFHBMXGLNMJZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of benzyloxy, bromo, and ethoxy functional groups attached to a benzene ring, along with a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KCN in aqueous solution.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

  • 4-(Benzyloxy)-3-methoxybenzaldehyde
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-3-methoxybenzylidene benzohydrazide

Comparison: 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide is unique due to the presence of the bromo and ethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C16H17BrN2O3

Molecular Weight

365.22 g/mol

IUPAC Name

3-bromo-5-ethoxy-4-phenylmethoxybenzohydrazide

InChI

InChI=1S/C16H17BrN2O3/c1-2-21-14-9-12(16(20)19-18)8-13(17)15(14)22-10-11-6-4-3-5-7-11/h3-9H,2,10,18H2,1H3,(H,19,20)

InChI Key

DFHBMXGLNMJZPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NN)Br)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.